![molecular formula C16H17N5O2 B12486418 4,5-dimethyl-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-nitroaniline](/img/structure/B12486418.png)
4,5-dimethyl-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE is a complex organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a benzotriazole moiety attached to a nitroaniline core, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE typically involves multi-step organic reactions. One common method includes the nitration of 4,5-dimethylaniline followed by the introduction of the benzotriazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized to maximize yield and minimize by-products. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The benzotriazole moiety can interact with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, depending on the context of the study.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-2-nitroaniline: Lacks the benzotriazole moiety, resulting in different reactivity and applications.
N-[(5-Methyl-1,2,3-benzotriazol-1-yl)methyl]-2-nitroaniline: Similar structure but different substitution pattern.
Uniqueness
The presence of both the nitroaniline core and the benzotriazole moiety in 4,5-DIMETHYL-N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-2-NITROANILINE imparts unique chemical properties, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H17N5O2 |
|---|---|
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
4,5-dimethyl-N-[(5-methylbenzotriazol-1-yl)methyl]-2-nitroaniline |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-15-14(6-10)18-19-20(15)9-17-13-7-11(2)12(3)8-16(13)21(22)23/h4-8,17H,9H2,1-3H3 |
Clave InChI |
BSPCXEKTXKXOBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(N=N2)CNC3=C(C=C(C(=C3)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}propan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B12486342.png)
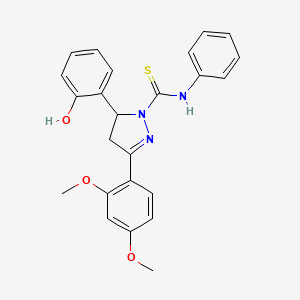
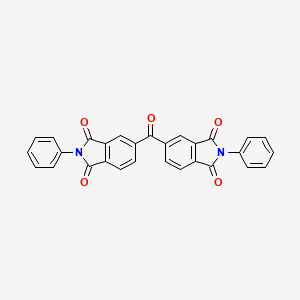
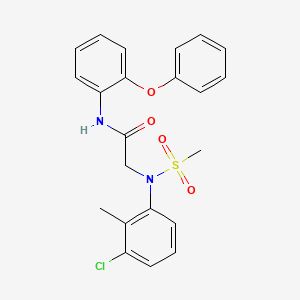
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B12486361.png)
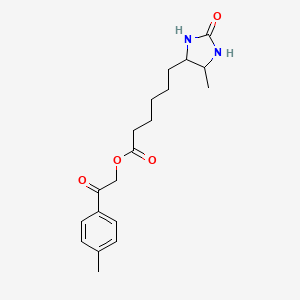
![3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486393.png)
![11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486397.png)
![4-Amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486408.png)
![Propyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486410.png)
![2-(1H-benzotriazol-1-yl)-N-[2-{[4-(dimethylamino)phenyl]amino}-2-oxo-1-(thiophen-2-yl)ethyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B12486413.png)
![3-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12486437.png)
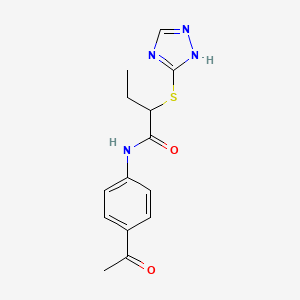
![3-hydroxy-7,7-dimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486444.png)
